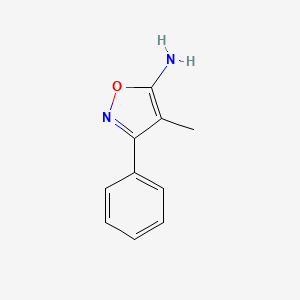

4-Methyl-3-phenyl-5-isoxazolamine

描述

Historical Perspective of Isoxazole (B147169) Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has a rich history in medicinal chemistry. nih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, which has made them attractive targets for synthesis and pharmacological evaluation for decades. researchgate.netnih.gov The versatility of the isoxazole scaffold allows for structural modifications that can fine-tune the physicochemical and biological properties of the resulting compounds. mdpi.comresearchgate.net

Historically, the isoxazole nucleus has been incorporated into a variety of clinically successful drugs, demonstrating its utility as a pharmacophore. The structural rigidity and electronic properties of the isoxazole ring contribute to its ability to interact with various biological targets. Over the years, research has demonstrated that isoxazole derivatives possess a vast array of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net

Significance of 4-Methyl-3-phenyl-5-isoxazolamine within the Isoxazolamine Class

The significance of this compound within the broader class of isoxazolamines can be inferred from the structure-activity relationships of analogous compounds. The presence of the 5-amino group is a key feature of isoxazolamines and is often crucial for their biological activity. The substituents at other positions of the isoxazole ring play a vital role in modulating this activity.

The 3-phenyl group in this compound is a common feature in many biologically active isoxazoles, often contributing to receptor binding through hydrophobic and aromatic interactions. The 4-methyl substitution can influence the molecule's conformation and metabolic stability. While specific studies on the unique contributions of this compound are limited, research on related structures suggests that the combination of these substituents could lead to novel pharmacological profiles. For instance, studies on other trisubstituted isoxazoles have revealed potent and selective biological activities, underscoring the importance of the substitution pattern on the isoxazole core. dundee.ac.uk

Current Research Landscape and Future Trajectories for Isoxazolamine Derivatives

The current research landscape for isoxazolamine derivatives remains vibrant, with ongoing efforts to synthesize and evaluate new compounds for a range of therapeutic targets. nih.gov Structure-activity relationship (SAR) studies are a major focus, aiming to understand how different substituents on the isoxazole ring influence biological activity and selectivity. nih.gov This knowledge is crucial for the rational design of new and more effective drug candidates.

Future research is likely to focus on several key areas. The development of novel synthetic methodologies to access diverse isoxazolamine libraries will continue to be a priority. nih.gov Furthermore, there is a growing interest in exploring the potential of isoxazolamine derivatives as inhibitors of novel biological targets. The application of computational modeling and structure-based drug design is also expected to accelerate the discovery and optimization of new isoxazolamine-based therapeutics. mdpi.com The exploration of isoxazole derivatives in areas such as antiviral and anticancer research is a particularly active field. nih.govnih.gov

Structure

3D Structure

属性

IUPAC Name |

4-methyl-3-phenyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASUVUIWOXJJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341132 | |

| Record name | 4-Methyl-3-phenyl-5-isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4320-84-7 | |

| Record name | 4-Methyl-3-phenyl-5-isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Methyl 3 Phenyl 5 Isoxazolamine and Its Analogues

Classical and Modern Synthetic Approaches to the Isoxazole (B147169) Ring System

The construction of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be achieved through several reliable synthetic strategies. The most common methods involve building the ring through cycloaddition or condensation reactions.

Cycloaddition Reactions for Isoxazole Formation

One of the most powerful and widely used methods for synthesizing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. rsc.org This reaction typically involves the combination of a nitrile oxide (the 1,3-dipole) and a dipolarophile, such as an alkyne or an alkene.

The reaction of a nitrile oxide with an alkyne directly yields a substituted isoxazole. When an alkene is used, an isoxazoline (B3343090) is formed first, which can then be oxidized to the corresponding isoxazole. The nitrile oxides themselves are often unstable and are typically generated in situ from precursors like aldoximes (via oxidation with agents like bleach or hypervalent iodine) or by dehydrohalogenation of hydroxamoyl halides. nih.govrsc.org

The regioselectivity of this cycloaddition is a critical consideration. In many cases, the reaction of a terminal alkyne with a nitrile oxide preferentially yields the 3,5-disubstituted isoxazole due to electronic and steric factors. rsc.org However, specific strategies, such as using internal alkynes or employing metal catalysts, can alter this selectivity to produce other isomers. researchgate.net Solid-phase synthesis approaches have also been developed, allowing for the creation of diverse isoxazole libraries through this cycloaddition chemistry. rsc.org

Condensation Reactions Involving Hydroxylamine (B1172632) Precursors

The classical and most fundamental approach to isoxazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine or its salts (e.g., hydroxylamine hydrochloride). mathnet.ru The reaction proceeds through the initial formation of an oxime with one carbonyl group, followed by an intramolecular cyclization via attack of the oxime's hydroxyl group on the second carbonyl, and subsequent dehydration to form the aromatic isoxazole ring. mathnet.ru

This method is highly versatile, as the substitution pattern of the final isoxazole is directly determined by the substituents on the starting 1,3-dicarbonyl compound. Variations of this reaction are extensive and include the use of:

β-Ketoesters: These react with hydroxylamine to form isoxazol-5-ones, which are important synthetic intermediates. researchgate.net

Chalcones (α,β-unsaturated ketones): Reaction with hydroxylamine hydrochloride can lead to isoxazolines, which can be aromatized to isoxazoles. nih.gov

β-Enamino diketones: These precursors offer a high degree of control over the regioselectivity of the cyclocondensation with hydroxylamine, allowing for the synthesis of specific regioisomers that can be challenging to obtain otherwise. mdpi.com

β-Ketonitriles (e.g., cyanoacetates): These compounds are valuable precursors for the synthesis of aminoisoxazoles. The reaction with hydroxylamine leads to the formation of a 5-aminoisoxazole ring system. researchgate.netresearchgate.net

The reaction conditions, particularly the pH, can significantly influence the outcome and regioselectivity of the condensation, sometimes leading to mixtures of isomeric products. acs.org

Regioselective Synthesis Strategies for 4- and 5-Substituted Isoxazolamines

Achieving specific substitution patterns, especially for isoxazolamines, requires careful selection of precursors and reaction conditions.

Synthesis of 5-Aminoisoxazoles: The most direct methods for synthesizing 5-aminoisoxazoles rely on precursors where the future amino group is already present in a suitable form.

Cycloaddition: The 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines is a highly efficient and regioselective one-step method that exclusively yields 5-aminoisoxazoles. nih.govmdpi.comnih.gov

Condensation: The reaction of hydroxylamine with β-ketonitriles or their derivatives, such as thiocarbamoylcyanoacetates, is a robust method for producing 5-aminoisoxazoles, often with a carboxyester or carboxamide group at the 4-position. researchgate.netresearchgate.net The electronegativity of the cyano group directs the cyclization to favor the formation of the 5-amino isomer. researchgate.net

Synthesis of 4-Substituted Isoxazoles: Synthesizing 4-substituted isoxazoles can be more challenging.

From Substituted Precursors: The most straightforward approach is to start with a 1,3-dicarbonyl compound that is already substituted at the C2 position (which becomes the C4 position of the isoxazole). For example, reacting a 2-methyl-1,3-dicarbonyl compound with hydroxylamine will yield a 4-methylisoxazole.

Direct Functionalization: In some cases, direct functionalization at the C4 position is possible. For instance, 5-aminoisoxazoles can undergo electrophilic substitution, such as nitration, at the C4 position under specific conditions. mathnet.ru Palladium-catalyzed cross-coupling reactions have also been used to introduce phenyl groups at the 4-position of certain isoxazole derivatives.

Specific Synthesis of 4-Methyl-3-phenyl-5-isoxazolamine and its Core Derivatives

The synthesis of the target molecule, this compound, requires the precise assembly of the isoxazole ring with the desired phenyl, methyl, and amino substituents at positions 3, 4, and 5, respectively.

Reaction Pathways for Introducing Phenyl and Methyl Moieties

The most logical and convergent strategy for synthesizing this compound is through a condensation reaction using a precursor that already contains the necessary carbon framework.

A plausible and effective precursor is 2-benzoylpropanenitrile (also known as α-methyl-benzoylacetonitrile). The synthesis using this precursor would follow a well-established pathway for 5-aminoisoxazole formation:

Precursor: 2-Benzoylpropanenitrile contains the phenyl group adjacent to a carbonyl (destined to become C3), a nitrile group (destined to become the C5-amino group), and a methyl group on the carbon in between (destined to become C4).

Reaction: The cyclocondensation is achieved by reacting 2-benzoylpropanenitrile with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to liberate free hydroxylamine.

Mechanism: The hydroxylamine first reacts with the carbonyl group of the benzoyl moiety to form an oxime. The nitrogen of the oxime then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This cyclization, followed by tautomerization, yields the final aromatic 5-aminoisoxazole ring system, resulting in This compound .

This approach is analogous to the reported synthesis of other substituted 5-aminoisoxazoles from various β-ketonitriles. researchgate.netbeilstein-journals.org

| Precursor | Reagent | Product | Substitution Pattern |

| 2-Benzoylpropanenitrile | Hydroxylamine | This compound | 3-Phenyl, 4-Methyl, 5-Amino |

| Ethyl Benzoylacetate | Hydroxylamine | 3-Phenyl-5-isoxazolone | 3-Phenyl |

| Ethyl Acetoacetate (B1235776) | Hydroxylamine | 3-Methyl-5-isoxazolone | 3-Methyl |

Amidation and Other Functionalization Reactions at the Amino Group

The amino group at the C5 position of the isoxazole ring is nucleophilic and can undergo a variety of chemical transformations, allowing for the synthesis of diverse derivatives. These reactions are crucial for creating analogues and for further molecular elaboration.

Amidation: The primary amino group of 5-aminoisoxazoles can be readily acylated to form amides. This is a common functionalization reaction. For example, the synthesis of an Fmoc-protected derivative of 5-amino-3-methyl-isoxazole-4-carboxylic acid for peptide synthesis has been reported, demonstrating a standard amidation procedure. nih.gov

Other N-Functionalizations: Beyond simple amidation, the amino group can participate in a range of other reactions:

N-H Insertion: In the presence of rhodium catalysts, 5-aminoisoxazoles react with α-diazocarbonyl compounds to yield α-amino acid derivatives via N-H insertion. nih.gov

Reductive Amination: The primary amine can be converted to a secondary or tertiary amine, as demonstrated by the reductive amination of a deprotected 5-aminoisoxazole with formaldehyde. rsc.org

Nitration: Direct and chemoselective nitration at the C4 position of the isoxazole ring can be achieved while leaving the C5-amino group intact by using specific nitrating agents like ammonium (B1175870) nitrate (B79036) in trifluoroacetic anhydride. mathnet.ru

Cyclization Reactions: The amino group is a key handle for constructing fused heterocyclic systems. For example, reactions with ortho-amino benzaldehydes can lead to the formation of complex fused quinoline (B57606) or quinazoline (B50416) structures, depending on the catalyst used. rsc.org

These transformations highlight the synthetic utility of the 5-amino group for creating a wide array of more complex molecules built upon the isoxazole core.

| Reaction Type | Reagents | Product Type |

| Amidation | Acyl Chloride, Fmoc-OSu | N-Acyl-5-aminoisoxazole |

| N-H Insertion | α-Diazocarbonyl compound, Rh2(Oct)4 | α-(Isoxazol-5-ylamino) ester |

| Reductive Amination | Formaldehyde, Reducing Agent | N,N-Dimethyl-5-aminoisoxazole |

| Cyclization | ortho-Amino Benzaldehyde (B42025), Gd(OTf)3 | Tetrahydroquinazoline-fused isoxazole |

Synthetic Strategies for Structurally Modified Analogues

The generation of structurally modified analogues of this compound is crucial for exploring structure-activity relationships. Chemists employ targeted strategies to modify specific parts of the molecule.

Modification of the Phenyl Ring Substituents

One-pot, three-component reactions are frequently employed for this purpose. For instance, the reaction of hydroxylamine hydrochloride, a substituted benzaldehyde, and a β-ketoester can yield 4-arylmethylene-3-phenylisoxazol-5-ones with various phenyl ring substitutions. The choice of substituted benzaldehyde directly determines the functional group on the phenyl ring. Research has shown that aldehydes bearing electron-donating groups (like methoxy (B1213986) or methyl) often result in better yields and faster reaction rates compared to those with electron-withdrawing groups. researchgate.net

Common modifications include the introduction of halo (chloro, bromo), alkyl (methyl), and alkoxy (methoxy) groups. nih.gov For example, the synthesis of isoxazole derivatives with chloro or bromo substitutions on the phenyl ring has been reported to yield compounds with significant anti-inflammatory activity. nih.gov Similarly, the incorporation of methoxy, methyl, dimethylamino, and hydroxyl groups at different positions on the aryl ring has been achieved through multicomponent reactions, leading to good to excellent yields.

A study on the synthesis of 4-arylidene-3-phenylisoxazol-5-ones demonstrated the successful incorporation of various substituents onto the phenyl ring, as detailed in the table below.

| Entry | Phenyl Substituent (Ar) | Reaction Time (min) | Yield (%) |

| 1 | 4-Cl | 15 | 65 |

| 2 | 4-Br | 15 | 60 |

| 3 | 4-CH₃ | 10 | 80 |

| 4 | 4-OCH₃ | 4 | 82 |

| 5 | 4-OH | 4 | 75 |

| 6 | 2-OCH₃ | 6 | 78 |

| 7 | 2,4-(OCH₃)₂ | 1 | 85 |

| 8 | 2,4-(OH)₂ | 1.5 | 80 |

| Data sourced from a study on the one-pot synthesis of 4-arylidene-3-phenylisoxazol-5-ones. researchgate.net |

This approach allows for the creation of a library of analogues with diverse electronic properties on the phenyl ring, which is essential for systematic biological evaluation.

Alterations to the Methyl Group at Position 4

Modifying the substituent at the C4 position of the isoxazole ring is another key strategy for structural diversification. While direct functionalization of the C4-methyl group can be challenging, synthetic methods have been developed to introduce a wide range of groups at this position, often by building the desired substituent into the heterocyclic ring during its formation.

One effective method is the C4 arylation of isoxazoles using arylsilanes, catalyzed by gold (Au). researchgate.net This allows for the introduction of various aryl groups at the C4 position, significantly expanding the structural diversity of the isoxazole core. Another approach involves the rhodium (III)-catalyzed direct alkynylation of the C4 position using hypervalent iodine reagents. researchgate.net

Furthermore, multicomponent reactions provide a versatile platform for introducing different functionalities at C4. For example, the condensation of hydroxylamine hydrochloride, ethyl acetoacetate, and various substituted aldehydes can lead to 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. nih.gov In this case, the C4 position is functionalized with a substituted methylene (B1212753) group.

Research has also demonstrated the synthesis of 4-[alkoxy(aryl)methyl]-substituted isoxazoles starting from aryl acetals and alkynyl-O-methyl oximes. rsc.org This reaction proceeds via an oxocarbenium cation-promoted intramolecular cyclization.

The following table summarizes different types of substituents introduced at the C4 position of the isoxazole ring and the corresponding synthetic approach.

| C4-Substituent Type | Synthetic Method | Catalyst/Reagent |

| Aryl | C-H Arylation | Au catalyst, Arylsilanes |

| Alkynyl | C-H Alkynylation | Rh(III) catalyst, TIPS-EBX |

| (Hetero)arylmethylene | Multicomponent Condensation | Agro-waste catalyst (WEOFPA) |

| Alkoxy(aryl)methyl | Intramolecular Cyclization | Aryl acetals, Alkynyl-O-methyl oximes |

| Data compiled from various synthetic studies on isoxazole functionalization. researchgate.netnih.govrsc.org |

These strategies highlight the move away from simple methyl groups towards more complex and functionally diverse substituents at the C4 position.

Strategies for Isoxazole Ring Derivatization

Derivatization of the isoxazole ring itself opens pathways to novel heterocyclic systems, including fused bicyclic and tricyclic structures. These transformations often leverage the inherent reactivity of the N-O bond within the isoxazole ring.

One significant strategy involves the transition-metal-catalyzed reaction of isoxazoles with alkynes, which can lead to the formation of various N-heterocycles. rsc.org For instance, the reaction of propargyl phenyl ethers with hydroxymoyl chloride in the presence of CuI and potassium carbonate generates an isoxazole intermediate that can be subsequently cyclized using a Pd(II) complex to yield tricyclic fused isoxazoles. rsc.org

Another approach is the synthesis of isoxazolo[5,4-b]pyridines through a one-pot tandem reaction under microwave irradiation in water, which proceeds without any additional catalyst. nih.gov This method is particularly attractive from a green chemistry perspective.

Furthermore, cycloaddition reactions are employed to build complex structures. The cycloaddition of N-methyl-C-arylnitrones with N-substituted maleimides results in the formation of 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones. nih.gov Intramolecular nitrile oxide cycloaddition (INOC) is another powerful tool, used to synthesize dihydrofuro[3,4‐c]isoxazoles and dihydro‐4H‐pyrano[4,3‐c]isoxazoles from alkene-tethered aldoximes. researchgate.net

The isoxazole ring can also serve as a precursor to other heterocyclic systems through ring-opening and ring-closing cascade mechanisms. This has been demonstrated in the synthesis of functionalized pyrrole (B145914) and isoquinoline (B145761) derivatives from isoxazole-based precursors. researchgate.net

Catalytic and Green Chemistry Approaches in Isoxazolamine Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods and adherence to the principles of green chemistry to improve efficiency, reduce waste, and enhance safety. The synthesis of isoxazolamines and their analogues has benefited significantly from these approaches.

Transition Metal-Catalyzed Reactions

Transition metal catalysis plays a pivotal role in the synthesis and functionalization of isoxazoles. These catalysts enable reactions that are otherwise difficult to achieve, often with high selectivity and efficiency.

Copper and palladium catalysts are widely used. For example, a copper(I)-catalyzed one-pot procedure allows for the rapid synthesis of 3,5-disubstituted isoxazoles from terminal acetylenes and in situ generated nitrile oxides. nih.gov Palladium(II) complexes are instrumental in cyclization reactions to form fused heterocyclic systems. rsc.org

Rhodium(III) has been employed for the directed C-H alkynylation of the isoxazole ring, demonstrating a highly effective method for C-4 functionalization. researchgate.net Gold-catalyzed C4 arylation of isoxazoles with arylsilanes is another example of how transition metals can be used to forge new carbon-carbon bonds on the isoxazole core. researchgate.net

The table below provides examples of transition metal-catalyzed reactions in isoxazole synthesis.

| Reaction Type | Metal Catalyst | Key Transformation |

| Cycloaddition/Cyclization | Cu(I), Pd(II) | Formation of isoxazole ring and fused systems |

| C-H Functionalization | Rh(III) | Direct alkynylation at C4 position |

| Cross-Coupling | Au | Arylation at C4 position |

| Data compiled from reviews on isoxazole synthesis. nih.govresearchgate.netrsc.org |

These catalytic systems offer powerful tools for creating complex molecular architectures from simpler isoxazole precursors.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a key green chemistry technique. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating methods. benthamdirect.comabap.co.in

The synthesis of various isoxazole derivatives has been successfully adapted to microwave conditions. For instance, the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones from substituted aldehydes, hydroxylamine hydrochloride, and ethyl acetoacetate can be achieved by microwave irradiation at 200 W. rsc.org

A notable example of a green microwave-assisted protocol is the one-pot tandem reaction to produce isoxazolo[5,4-b]pyridines in water, which avoids the use of any additional reagents or catalysts. nih.gov This method is highly suitable for creating chemical libraries for drug discovery. The use of microwave irradiation in conjunction with environmentally benign solvents like water or solvent-free conditions represents a significant step towards sustainable chemical synthesis. benthamdirect.compreprints.org

| Synthetic Target | Reaction Conditions | Advantage of Microwave Protocol |

| 3,4-Disubstituted isoxazole-5(4H)-ones | Microwave irradiation (200 W) | Rapid synthesis |

| Isoxazolo[5,4-b]pyridines | Microwave irradiation in water | Catalyst-free, green solvent |

| Isoxazole derivatives via chalcones | Microwave irradiation (210 W) | Reduced reaction time (10-15 min), improved yield |

| Data from studies on microwave-assisted synthesis. rsc.orgnih.govabap.co.in |

The adoption of these protocols aligns with the broader goals of green chemistry by minimizing energy consumption and waste generation. nih.govabap.co.in

Aqueous Phase Synthesis and Environmentally Benign Methods

The development of synthetic protocols in aqueous media represents a significant advancement in green chemistry, aiming to reduce the environmental impact of chemical processes. For the synthesis of isoxazole derivatives, including analogues of this compound, water has been explored as a viable and sustainable solvent alternative to traditional volatile organic compounds. These methods often lead to high yields, simplified workup procedures, and a reduced environmental footprint.

One notable approach involves the synthesis of 3,4,5-trisubstituted isoxazoles through a [3+2] cycloaddition reaction of nitrile oxides with 1,3-dicarbonyl compounds in an aqueous medium. beilstein-journals.orgolemiss.edu This method operates under mild, basic conditions at room temperature and avoids the need for metal catalysts. beilstein-journals.org The reaction proceeds rapidly, often reaching completion within one to two hours, which underscores its efficiency and environmental benefits. beilstein-journals.orgolemiss.edunih.gov

For instance, the reaction between various nitrile oxides and β-ketoesters or β-ketoamides in a mixture of water and methanol (B129727) with a base like N,N-diisopropylethylamine (DIPEA) has been shown to produce a range of 3,4,5-trisubstituted isoxazoles. beilstein-journals.org This methodology provides a direct and environmentally friendly route to access complex isoxazole scaffolds that are prevalent in many biologically active compounds. beilstein-journals.orgolemiss.edunih.gov

Furthermore, the synthesis of related isoxazol-5(4H)-one derivatives has also been successfully achieved in aqueous or aqueous-ethanolic systems. One such method employs a simple stirring technique at room temperature for the synthesis of 3-methyl-4H-isoxazol-5-one from ethyl acetoacetate and hydroxylamine hydrochloride in water. ajol.inforesearchgate.net This intermediate can then be used in subsequent reactions to produce more complex azo-functionalized isoxazolones, demonstrating a green chemistry approach to this class of compounds. ajol.inforesearchgate.net

Another environmentally conscious method utilizes a nanocrystalline hydroxyapatite (B223615) catalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in a water/ethanol mixture at room temperature. This catalytic system offers high yields and the advantage of catalyst recyclability, further enhancing its green credentials.

The table below summarizes the key aspects of these aqueous synthetic methods for isoxazole analogues.

| Product Type | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| 3,4,5-Trisubstituted Isoxazoles | Nitrile Oxides, 1,3-Diketones/β-Ketoesters/β-Ketoamides | Water, DIPEA, Room Temp, 1-2h | - | beilstein-journals.orgolemiss.edunih.gov |

| 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones | 3-Methyl-4H-isoxazol-5-one, Diazotized Substituted Amine | Aqueous Medium, Room Temp | - | ajol.inforesearchgate.net |

| 3,4-Disubstituted Isoxazol-5(4H)-ones | Aldehydes, Hydroxylamine Hydrochloride, β-Ketoesters | Water/Ethanol (2:1), Hydroxyapatite catalyst, Room Temp | 87-96 | researchgate.net |

| 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones | Aromatic Aldehydes, Ethyl Acetoacetate, Hydroxylamine Hydrochloride | Water, Tartaric Acid (5 mol%), Room Temp | 78-88 | researchgate.net |

These examples highlight a clear trend towards the adoption of aqueous and environmentally benign conditions for the synthesis of the isoxazole core and its derivatives, offering a sustainable alternative to conventional synthetic routes.

Pharmacological and Biological Activities of 4 Methyl 3 Phenyl 5 Isoxazolamine Derivatives

Anti-inflammatory Efficacy

Derivatives of 4-methyl-3-phenyl-5-isoxazolamine have demonstrated notable anti-inflammatory effects, primarily through their interaction with key enzymes in the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Isozymes

A significant body of research has focused on the ability of isoxazole (B147169) derivatives to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. A prominent example is Valdecoxib, a sulfonamide derivative of this compound, which has been identified as a potent and selective inhibitor of COX-2. nih.govresearchgate.net The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Another related compound, Parecoxib, which is a prodrug of Valdecoxib, also functions as a selective COX-2 inhibitor and is administered parenterally. The diarylisoxazole scaffold, present in these compounds, has been recognized for its role in the selective inhibition of COX-1 as well, with compounds like mofezolac (B1677391) and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) showing high selectivity for this isozyme. nih.gov The structural features of these diarylisoxazole derivatives, including the isoxazole ring linked to two phenyl groups, are crucial for their interaction with the active site of COX enzymes. nih.gov

Modulation of Leukotriene Biosynthesis Pathways (e.g., FLAP inhibition)

While direct evidence for the modulation of leukotriene biosynthesis pathways by this compound itself is limited, the broader class of isoxazole-containing compounds has been investigated for such activities. Leukotrienes are potent inflammatory mediators, and their synthesis is a key target for anti-inflammatory therapies. Some benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters have been synthesized and evaluated as inhibitors of 5-lipoxygenase (5-LO), a crucial enzyme in the leukotriene pathway. nih.gov For instance, one of the most potent 5-LO inhibitors identified in a study was 4-[[3-(2-benzthiazolylmethoxy)-phenyl]hydroxyamino]-4-oxobutanoic acid methyl ester, with an IC50 of 0.36 microM. nih.gov Although not a direct derivative of this compound, this highlights the potential of the isoxazole and related heterocyclic scaffolds in targeting this pathway. Further research is needed to specifically evaluate the effect of this compound derivatives on 5-lipoxygenase-activating protein (FLAP) and other components of the leukotriene biosynthesis pathway.

Antimicrobial and Antifungal Potency

Derivatives of this compound have also been explored for their ability to combat microbial and fungal infections.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of isoxazole derivatives has been demonstrated against a range of bacteria. For example, a sulfonamide derivative, 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide, has been noted for its potential antibacterial activity. researchgate.netresearchgate.netnih.gov Studies on other related isoxazole derivatives, such as 5-amino-3-methylisoxazole-4-carbohydrazide and 5-aminoisoxazole[5,4-d]pyrimidin-4-one derivatives, have shown weak to mild antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, the most active compounds were those with a methyl substituent on the benzene (B151609) ring. researchgate.net

While specific data on this compound is scarce, the consistent antibacterial activity observed in its derivatives suggests that the isoxazole core is a valuable pharmacophore for developing new antibacterial agents.

Antifungal Effects on Dermatophytes and Other Fungal Species

The structural characteristics of these isoxazole derivatives, such as the nature of substituents on the pyrazole (B372694) ring, play a crucial role in their antifungal activity and cytotoxicity. nih.gov

Mechanistic Insights into Antimicrobial Action (e.g., targeting endomembrane system, cell wall integrity)

The precise mechanisms by which this compound derivatives exert their antimicrobial effects are still under investigation. However, studies on related heterocyclic compounds offer potential insights. For example, some isoxazole derivatives are believed to exert their action by disrupting the microbial cell membrane. This disruption can lead to the leakage of intracellular components and ultimately cell death.

Furthermore, research on other heterocyclic compounds has shown that they can interfere with the endomembrane system and compromise cell wall integrity. While these mechanisms have not been definitively established for this compound and its derivatives, they represent plausible pathways for their observed antimicrobial and antifungal activities. Further research is necessary to elucidate the specific molecular targets and mechanisms of action for this class of compounds.

Anticancer and Antiproliferative Properties

The isoxazole scaffold has garnered significant attention in medicinal chemistry due to its presence in various compounds with a wide range of biological activities, including anticancer properties. nih.govresearchgate.net Derivatives of this compound have been investigated for their potential as antiproliferative agents, demonstrating cytotoxic effects against various human cancer cell lines. These compounds often exert their anticancer effects through mechanisms such as inducing apoptosis, disrupting the cell cycle, and interfering with microtubule dynamics. nih.gov

A number of novel isoxazole derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. researchgate.net For instance, a series of 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives demonstrated significant antiproliferative effects. nih.gov In particular, several of these compounds exhibited strong inhibitory effects on the in vitro proliferation of human erythroleukemic K562 cells, with some derivatives showing IC₅₀ values in the nanomolar range. nih.gov For example, compounds 1 (71.57±4.89 nM), 2 (18.01±0.69 nM), 3 (44.25±10.9 nM), 4 (70.1±5.8 nM), and 5 (35.2±6.2 nM) were particularly potent. nih.gov However, some derivatives, like compounds 12 and 13 , were found to be inactive at the concentrations tested (IC₅₀ > 300 µM). nih.gov

Similarly, other studies have reported the cytotoxic activity of isoxazole derivatives against a panel of cancer cell lines. For example, some 3,5-disubstituted isoxazole derivatives synthesized from tyrosol showed antiproliferative properties against U87 cells, with IC₅₀ values ranging from 42.8 µM to 67.6 µM. nih.gov Another study on isoxazole chalcone (B49325) derivatives identified compounds with significant cytotoxicity against the breast cancer cell line MCF-7. nih.gov Specifically, one derivative, compound 40 , exhibited an IC₅₀ of 3.97 µM, which was more potent than the parent compound, curcumin (B1669340) (IC₅₀ = 21.89 µM). nih.gov

Furthermore, the National Cancer Institute (NCI) has screened various isoxazole derivatives against their 60-cancer cell line panel. researchgate.netnih.gov For instance, a series of N-(4-cyano-1,3-oxazol-5-yl)sulfonamides were evaluated, and while some compounds showed inhibitory activity, their cytotoxic concentrations were generally high (>100 μM). researchgate.netnih.gov In another study, certain isoxazole derivatives of 6-hydroxy coumarin (B35378) were found to be effective cytotoxic agents against the PC-3 cancer cell line. nih.gov

Interactive Data Table: In Vitro Cytotoxicity of Isoxazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 1 | K562 | 0.07157 | nih.gov |

| 2 | K562 | 0.01801 | nih.gov |

| 3 | K562 | 0.04425 | nih.gov |

| 4 | K562 | 0.0701 | nih.gov |

| 5 | K562 | 0.0352 | nih.gov |

| 4a | U87 | 61.4 | nih.gov |

| 4b | U87 | 42.8 | nih.gov |

| 4c | U87 | 67.6 | nih.gov |

| 40 | MCF-7 | 3.97 | nih.gov |

Beyond direct cytotoxicity, isoxazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells, which are crucial mechanisms for anticancer activity. nih.govnih.gov

Studies on 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives revealed that almost all tested compounds possessed the ability to induce apoptosis in K562 cells. nih.govingentaconnect.com Notably, derivatives 4 , 7 , 8 , 9 , and 11 demonstrated high pro-apoptotic effects, with some inducing apoptosis in over 50% of the cells at specific concentrations. nih.gov For instance, compound 4 (at 100 nM), compound 8 (at 10 µM), and compound 11 (at 200 µM) led to apoptosis levels of 80.10%, 90.60%, and 88.50%, respectively. nih.gov

In another study, 4-phenoxy-phenyl isoxazole derivatives were found to arrest the cell cycle at the G0/G1 phase and induce apoptosis in MDA-MB-231 breast cancer cells in a dose-dependent manner. nih.gov For example, compound 6g caused a significant increase in the G0/G1 phase cell population from 55.32% to 79.97%, with a corresponding decrease in the S and G2/M phases. nih.gov Similarly, a study on 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives showed that compound DDT26 induced a dose-dependent G1 phase cell cycle arrest in MCF-7 cells. frontiersin.org

The induction of apoptosis is a key mechanism for many anticancer drugs. nih.gov Research has shown that certain isoxazole derivatives can trigger apoptosis through various cellular pathways. nih.govnih.govingentaconnect.com For example, the anticancer activity of some 3,5-disubstituted isoxazole derivatives in U87 cells was attributed to the induction of apoptosis. nih.gov

Microtubules, dynamic polymers of tubulin, are essential for several cellular processes, including mitosis, and are a well-established target for anticancer drugs. nih.gov Several isoxazole derivatives have been identified as inhibitors of tubulin polymerization, thereby disrupting microtubule dynamics and leading to mitotic arrest and cell death. nih.gov

A study on 4-phenyl-5-quinolinyl substituted isoxazole analogues of combretastatin (B1194345) A-4 (CA-4), a known tubulin inhibitor, identified compound C11 as a potent inhibitor of tubulin polymerization. nih.gov This compound demonstrated a clear affinity for the colchicine (B1669291) binding site on tubulin, which is consistent with the action of CA-4. nih.gov Mechanistic studies revealed that C11 significantly inhibited ESCC cell proliferation, arrested the cell cycle at the M phase, induced apoptosis, and impeded cell migration. nih.gov

Similarly, research on isoxazole-based compounds targeting the taxane-binding site of tubulin has identified novel derivatives that act as tubulin stabilizers. nih.gov One lead compound, 2j , was shown to increase the rate of tubulin polymerization and induce mitotic arrest in low micromolar concentrations. nih.gov Molecular docking studies indicated that these compounds bind preferentially to the taxane (B156437) site on tubulin. nih.gov

Furthermore, a COMPARE analysis of N-(4-cyano-1,3-oxazol-5-yl)sulfonamides suggested a moderate positive correlation with compounds that target microtubules, such as vinblastine (B1199706) and paclitaxel, indicating that disruption of microtubule formation may be one of the mechanisms of their anticancer activity. nih.gov

Neurological and Central Nervous System (CNS) Activities

Isoxazole derivatives have also been explored for their potential in treating neurological and central nervous system disorders, exhibiting a range of activities including analgesic, antinociceptive, anticonvulsant, and antidepressant effects. researchgate.netnih.gov

Several studies have investigated the analgesic and antinociceptive properties of isoxazole derivatives, often targeting nicotinic acetylcholine (B1216132) receptors (nAChRs) and transient receptor potential melastatin 8 (TRPM8) channels. nih.govnih.gov

As potential nAChR ligands, new isosteric heterocyclic derivatives with an isoxazole nucleus have been synthesized and evaluated for their analgesic properties. nih.govlookchem.com In a hot plate test, compound 2-(3-methyl-5-isoxazolyl)pyridine (3) demonstrated the most favorable analgesic profile, and this effect was partially blocked by the nicotinic receptor antagonist mecamylamine. nih.govlookchem.com Another study reported that compound 3b (250 mmol kg−1; i.p.) significantly increased the latency time of animals in the hot plate test, similar to morphine. lookchem.com

Isoxazole derivatives have also been identified as potent agonists of the TRPM8 channel, which is a sensor for cool temperatures. nih.govnih.gov In vitro studies using F11 sensory neurons showed that some newly synthesized isoxazole derivatives were up to 200-fold more potent than menthol, a known TRPM8 agonist. nih.gov Docking experiments suggest that these compounds may adopt two different conformations, distinguishing between "menthol-like" compounds with high efficacy and low potency, and "icillin-like" compounds with high potency and low efficacy. nih.gov The potential of these derivatives for cold-evoked analgesia has been suggested. nih.gov

Additionally, a series of isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives were synthesized and tested for their analgesic activity using hot-plate and acetic acid-induced writhing tests. tubitak.gov.trscispace.com In the writhing test, all tested compounds showed analgesic activity at least equal to diclofenac. tubitak.gov.trscispace.com Compounds 4h and 4i , which have electron-donating substituents on the phenyl ring, were the most potent. tubitak.gov.trscispace.com

The isoxazole scaffold is present in several drugs with anticonvulsant and antidepressant activities. researchgate.net Research has continued to explore new isoxazole derivatives for these therapeutic applications. nih.gov

Several studies have reported the anticonvulsant activity of isoxazole derivatives. researchgate.netresearchgate.netmdpi.com For example, a series of 5-alkylthio-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, which can be considered related to isoxazole structures, all exhibited anticonvulsant activity in the maximal electroshock (MES) test. researchgate.net Another study on isatin-based derivatives, which can be used to synthesize isoxazole-containing compounds, showed that all methoxylated derivatives (4j, 4k, 4l ) had significant anti-seizure activity in the MES model. nih.gov

Regarding antidepressant potential, a study on heterocyclic tryptophan-hybrid derivatives identified a compound (5 ) that showed significant antidepressant activity in the forced-swimming test, with its effect being more potent than the control agent L-tryptophan. mdpi.com Furthermore, a series of tricyclic isoxazolines have been discovered that combine potent serotonin (B10506) reuptake inhibition with alpha2-adrenoceptor antagonism, a dual mechanism of action that is promising for the development of new antidepressants. nih.gov One such compound, R226161 , proved to be centrally and orally active as a combined 5-HT reuptake inhibitor and alpha₂-adrenoceptor antagonist in in vivo studies. nih.gov

Interactions with GABAergic and Glutamatergic Systems

The modulation of gamma-aminobutyric acid (GABAergic) and glutamatergic systems is a critical strategy for the development of therapies for neurological and psychiatric disorders. Research into the direct interaction of this compound derivatives with these systems is an emerging field.

While direct binding studies on this compound itself are not extensively documented in the reviewed literature, related isoxazole-containing compounds have shown activity. For instance, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) is a well-known specific agonist for the AMPA receptor, a subtype of ionotropic glutamate (B1630785) receptors, highlighting the potential for the isoxazole motif to interact with glutamatergic targets. nih.gov Studies on other heterocyclic compounds have demonstrated that interactions with these systems are plausible and can lead to significant neuropharmacological effects. For example, the antinociceptive effect of p-methoxy-diphenyl diselenide has been linked to its interaction with both glutamatergic and GABAergic systems, where it inhibited nociception induced by glutamate and AMPA and its effects were blocked by a GABA-A receptor antagonist. nih.gov This suggests that compounds with similar structural motifs may warrant investigation for their potential to modulate these critical neurotransmitter pathways. However, further specific research is required to elucidate the precise role and mechanism of this compound derivatives within these systems.

Other Reported Biological Activities

Beyond their effects on the central nervous system, derivatives of the isoxazole scaffold have been investigated for a variety of other therapeutic applications.

Derivatives of 3-phenylisoxazole (B85705) have shown promise as a new class of non-nucleoside antiviral agents. A series of (3-phenylisoxazol-5-yl)methanimine derivatives were synthesized and evaluated for their in vitro activity against the hepatitis B virus (HBV). Several of these compounds demonstrated a more potent inhibition of the hepatitis B surface antigen (HBsAg) than the reference drug, Lamivudine.

One of the most potent compounds identified was (E)-3-(4-fluorophenyl)-5-((2-phenylhydrazineylidene)methyl)isoxazole. This derivative exhibited excellent inhibitory activity against the hepatitis B e-antigen (HBeAg) and also effectively inhibited the replication of HBV DNA.

Table 1: In Vitro Anti-HBV Activity of a Lead Phenylisoxazole Derivative

| Compound | Target | IC₅₀ (µM) |

|---|---|---|

| (E)-3-(4-fluorophenyl)-5-((2-phenylhydrazineylidene)methyl)isoxazole | HBeAg | 0.65 |

| Lamivudine (Reference) | HBeAg | 189.90 |

| (E)-3-(4-fluorophenyl)-5-((2-phenylhydrazineylidene)methyl)isoxazole | HBV DNA | 20.52 |

| Lamivudine (Reference) | HBV DNA | 26.23 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values, illustrating the compound's potency.

Certain isoxazole derivatives have been identified as potent antihypertensive agents, primarily acting as selective alpha-1 adrenergic receptor antagonists. This mechanism is similar to that of the clinically used drug prazosin (B1663645).

In one study, a series of diazacycloalkane-quinazoline derivatives of isoxazoles were synthesized and tested. In vitro binding assays and functional analysis in isolated rat aorta confirmed that many of these compounds displayed high affinity and selectivity for alpha-1 adrenergic receptors. A particularly potent 3-bromo-5-isoxazolecarbonyl derivative demonstrated antihypertensive action comparable to prazosin in spontaneously hypertensive rats.

Another series of quinazoline (B50416) derivatives linked to a 4,5-dihydroisoxazole ring also produced significant antihypertensive activity. Two compounds from this series were noted for their potent effects in adrenaline-induced hypertensive rats, which were attributed to their α1-adrenergic receptor blocking properties.

Table 2: Potent Antihypertensive Isoxazole Derivatives

| Derivative Class | Lead Compound Example | Mechanism of Action |

|---|---|---|

| Diazacycloalkane-quinazoline isoxazoles | 3-bromo-5-isoxazolecarbonyl derivative | Selective α1-adrenergic antagonist |

| Quinazolin-isoxazoline hybrids | 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5- dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one | Presumed α1-adrenergic antagonist |

This table highlights key classes of isoxazole derivatives and their antihypertensive activity.

The search for novel immunomodulatory agents is crucial for treating autoimmune diseases and preventing transplant rejection. While the broader class of isoxazole-containing compounds, such as leflunomide (B1674699), is known for immunosuppressive activity, specific research focusing on derivatives of this compound in this context is limited in the available literature. The established immunological activity of some isoxazoles suggests that this could be a valuable area for future investigation.

There is a growing interest in developing therapeutic agents that possess both hypoglycemic and antioxidant properties to address the complex pathology of diabetes mellitus, where oxidative stress is a key complicating factor.

Novel β-amino ketone derivatives incorporating a sulfamethoxazole (B1682508) moiety, which contains a 5-methylisoxazol ring, have been synthesized and evaluated for antidiabetic activity. These compounds were found to exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase. Furthermore, some derivatives acted as moderate agonists of the peroxisome proliferator-activated receptor (PPRE). One compound, in particular, demonstrated PPRE agonist activity that was 66.35% of that observed for the standard drug, pioglitazone.

In parallel, the antioxidant potential of various isoxazole derivatives has been explored. A study on new 2-isoxazoline derivatives demonstrated good scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2'-azino–bis(3-ethylbenzoline-6-sulfonic acid)) radicals. nih.gov The antioxidant activity of one compound was enhanced by the presence of a thiourea (B124793) fragment. nih.gov Another investigation into novel isoxazole derivatives also identified several compounds with notable antioxidant effects. researchgate.net This dual activity suggests that isoxazole-based compounds could offer a multi-pronged approach to managing diabetes and its associated oxidative complications.

Table 3: Antioxidant Activity of Isoxazoline (B3343090) Derivatives

| Compound Class | Assay | Key Finding |

|---|---|---|

| trans-3-(2,4,6-trimethoxyphenyl)4,5-dihydroisoxazolo derivatives | DPPH & ABTS | Good radical scavenging activity observed. nih.gov |

| Isoxazole derivatives from 2-[(Substituted phenyl)hydrazono]malononitrile | Antioxidant screens | Several derivatives exhibited notable antioxidant activity. researchgate.net |

This table summarizes findings on the antioxidant potential of different isoxazole derivative series.

Mechanisms of Action and Molecular Target Elucidation

Enzymatic Inhibition Profiles

Investigations into the direct enzymatic inhibition by derivatives of 4-Methyl-3-phenyl-5-isoxazolamine have shown a notable lack of broad-spectrum activity, suggesting a highly specific mechanism of action rather than general enzyme suppression.

Specific Enzyme Targets and Binding Affinity

Research has focused on a closely related and more potent derivative, N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide, often referred to as compound 3i-1000. Studies on this molecule revealed that it does not inhibit the protein kinases responsible for the phosphorylation of GATA4, a key cardiac transcription factor. medchemexpress.com Furthermore, electrophoretic mobility shift assays (EMSA) showed that related isoxazole (B147169) compounds did not significantly inhibit the DNA binding of GATA4 or NKX2-5. acs.org This indicates that the compound's mechanism is not based on preventing the transcription factor from binding to DNA or inhibiting the upstream kinases that activate it.

Kinetic Studies of Enzyme-Inhibitor Interactions

Currently, detailed kinetic studies quantifying the enzyme-inhibitor interactions (such as determining inhibition constants, Ki, or on/off rates) for this compound are not available in the reviewed scientific literature.

Receptor and Protein Interaction Studies

The principal mechanism of action elucidated for this class of compounds is the modulation of protein-protein interactions that are vital for the synergistic activation of gene transcription.

Ligand-Receptor Binding Assays

While traditional ligand-receptor binding assays are not the primary method for evaluating this compound, affinity-based studies have provided crucial insights. Affinity chromatography experiments have successfully demonstrated that the inhibitor 3i-1000, a derivative of this compound, directly binds to the GATA4 protein. oulu.fi This physical interaction is central to its ability to disrupt the GATA4-NKX2-5 complex.

Modulation of Protein-Protein Interactions (e.g., GATA4-NKX2-5 transcriptional synergy)

The transcription factors GATA4 and NKX2-5 are critical for heart development and are involved in pathological cardiac remodeling. nih.govnih.gov They interact physically to synergistically regulate the expression of cardiac genes. oulu.fi The disruption of this synergy is a key therapeutic strategy.

A derivative, identified as GATA4-NKX2-5-IN-1 (also known as compound 3 or 3i-1000), was found to be a potent inhibitor of this transcriptional synergy. medchemexpress.comnih.gov In reporter gene assays, this compound dose-dependently inhibited the GATA4–NKX2-5 synergy with a half-maximal inhibitory concentration (IC50) of 3 μM. medchemexpress.comacs.org Further investigation through mutational studies identified a specific area on the surface of the GATA4 protein, involving the amino acid asparagine 272 (N272), as being critical for the interaction with NKX2-5. oulu.fi The binding of the isoxazole inhibitor to GATA4 is believed to interfere with this interaction site, thereby modulating the downstream gene expression, such as inhibiting the stretch- and phenylephrine-induced hypertrophic response in cardiomyocytes. nih.gov

Table 1: Inhibitory Activity of GATA4-NKX2-5-IN-1 on Transcriptional Synergy

| Compound Name | Target Interaction | Assay Type | IC50 |

| GATA4-NKX2-5-IN-1 | GATA4-NKX2-5 | Luciferase Reporter Gene Assay | 3 µM |

Interactions with Bromodomain-Containing Proteins (e.g., BRD4)

While no direct interaction between this compound and bromodomain-containing proteins has been reported, the core chemical scaffold suggests a potential for such activity. Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that binds to acetylated lysine (B10760008) residues on histones, playing a crucial role in transcriptional activation. nih.gov

Studies on a similar chemical moiety, the 3,5-dimethylisoxazole (B1293586) group, have shown that it can act as an effective mimic of acetyl-lysine. nih.gov This mimicry allows it to bind within the acetyl-lysine binding pocket of bromodomains. X-ray crystallography has confirmed that 4-substituted 3,5-dimethylisoxazoles can bind to the first bromodomain of BRD4 (BRD4(1)). nih.gov Given that this compound shares the isoxazole core, it is plausible that it or its derivatives could possess an affinity for the binding pockets of BRD4 or other bromodomains, representing a potential, albeit currently unconfirmed, mechanism of action.

Cellular and Molecular Pathway Analysis

Comprehensive analysis of the cellular and molecular pathways modulated by this compound is currently lacking in published research.

Impact on Signal Transduction Cascades

There is no specific information available in the scientific literature detailing the impact of this compound on key signal transduction cascades. Research has not yet identified which, if any, signaling pathways, such as MAP kinase, PI3K/AKT, or JAK/STAT pathways, are modulated by this particular compound.

Investigation of Downstream Cellular Responses

Similarly, investigations into the downstream cellular responses following potential interaction with molecular targets are not described. Consequently, effects on cellular processes such as proliferation, apoptosis, differentiation, or inflammation remain unknown for this compound.

In contrast, studies on other isoxazole derivatives have revealed specific molecular interactions. For instance, certain substituted isoxazoles have been identified as inhibitors of enzymes like ATR kinase, which is involved in the DNA damage response. Others have been shown to act as antagonists for specific receptors. However, it is crucial to note that these findings are specific to those particular analogs and cannot be extrapolated to this compound without direct experimental evidence.

The absence of detailed research findings for 4-Methyl-3-phenyl-5-isxazolamine highlights a knowledge gap and an opportunity for future investigation into the pharmacological profile of this specific chemical entity.

Structure Activity Relationship Sar Studies of 4 Methyl 3 Phenyl 5 Isoxazolamine Analogues

Influence of Substitution Patterns on the Phenyl Ring

The phenyl ring at the 3-position of the isoxazole (B147169) core serves as a crucial anchor for molecular interactions and its substitution pattern significantly modulates the compound's biological efficacy. Both electronic and steric factors of the substituents play a pivotal role in this regard.

Electronic Effects of Substituents

The electronic nature of substituents on the phenyl ring can profoundly influence the biological activity of 4-methyl-3-phenyl-5-isoxazolamine analogues. Studies on related 3-phenylisoxazole (B85705) derivatives have shown that the introduction of various functional groups can either enhance or diminish their potency.

Conversely, in other isoxazole-containing scaffolds, the effect of substituents can be more complex. For example, in a study of isoxazole-containing bromodomain and extra-terminal domain (BET) inhibitors, methoxy (B1213986) groups on a distal phenyl ring were found to decrease bioactivation, while halogen atoms like fluorine and chlorine had a negligible effect. nih.gov This highlights that the electronic influence of a substituent is highly context-dependent and is tied to the specific biological target and mechanism of action.

Further research on various isoxazole derivatives has indicated that substitutions with methyl, methoxy, or chloride on the phenyl ring can enhance anticancer activity against certain cell lines. nih.gov This underscores the potential of tuning the electronic properties of the phenyl ring to achieve desired therapeutic effects.

A summary of the observed electronic effects of phenyl ring substituents on the activity of isoxazole analogues is presented in the table below.

| Substituent Type | General Effect on Activity | Reference |

| Hydrophobic groups | Favorable | nih.gov |

| Methoxy groups | Can decrease bioactivation | nih.gov |

| Halogens (F, Cl) | Can have a neutral effect | nih.gov |

| Methyl, Methoxy, Chloride | Can enhance anticancer activity | nih.gov |

Steric Hindrance and Conformational Preferences

The size and spatial arrangement of substituents on the phenyl ring introduce steric constraints that can significantly impact the binding affinity of this compound analogues to their biological targets.

A QSAR study on 5-benzoylamino-3-phenylisoxazoles demonstrated that bulky substituents on the phenyl ring were detrimental to their inhibitory activity. nih.gov This suggests that the binding pocket of the target enzyme is likely to be sterically constrained, and oversized substituents can lead to unfavorable steric clashes, thereby reducing potency.

The concept of steric hindrance is a fundamental principle in medicinal chemistry. The introduction of bulky groups can alter the preferred conformation of the molecule, potentially misaligning key pharmacophoric features and preventing optimal interaction with the receptor. For instance, the presence of a large substituent could force the phenyl ring to adopt a non-coplanar orientation with the isoxazole ring, which may not be conducive to high-affinity binding. nih.gov

In some cases, steric hindrance can be strategically employed. For example, in the design of certain bioactive molecules, sterically hindered phenols are used to modulate reactivity and bioavailability. mdpi.com While not directly analogous, this illustrates the importance of carefully considering the steric profile of substituents during drug design.

The table below summarizes the impact of steric hindrance from phenyl ring substituents on the activity of isoxazole analogues.

| Substituent Property | Effect on Activity | Reference |

| Bulky groups | Detrimental | nih.gov |

| Non-coplanar orientation | Potentially unfavorable for binding | nih.gov |

Role of the Methyl Group at Position 4

The methyl group at the 4-position of the isoxazolamine ring, while seemingly a minor structural feature, can have a profound impact on the molecule's biological activity and metabolic stability. This phenomenon, sometimes referred to as the "magic methyl effect" in medicinal chemistry, can arise from several factors. frontiersin.org

The addition of a methyl group can enhance binding affinity by filling a small hydrophobic pocket within the active site of the target protein. frontiersin.org This can lead to a significant increase in potency. Furthermore, the methyl group can influence the conformation of the molecule, potentially locking it into a more bioactive orientation.

From a metabolic standpoint, the C4-methyl group can block a potential site of metabolism, thereby increasing the compound's half-life and oral bioavailability. In a study of 4-amino-5-methyl-isoxazole derivatives, the methyl group was identified as a site of bioactivation and subsequent adduction by glutathione. nih.gov This highlights the metabolic relevance of substituents at this position.

In studies of analogous heterocyclic systems, such as 4-phenylthiazoles, methyl substitution at positions corresponding to the C4 of the isoxazole ring was well-tolerated and resulted in potent dual inhibitors of soluble epoxide hydrolase and fatty acid amide hydrolase. nih.gov

Importance of the 5-Amino Group for Biological Potency

The 5-amino group is a key functional group that significantly contributes to the biological and chemical properties of this compound. Its presence introduces a basic center and a hydrogen bond donor, which can be critical for interactions with biological targets.

The synthesis of 3,4-diaryl-5-aminoisoxazoles and other 5-aminoisoxazole derivatives has been a subject of interest, indicating the importance of this scaffold in medicinal chemistry. nih.gov The amino group can participate in crucial hydrogen bonding interactions with amino acid residues in the active site of a protein, thereby anchoring the molecule and contributing to its binding affinity.

Interestingly, the amino group in the 5-position of the isoxazole ring can exhibit unique chemical properties. Research on 5-amino-3-methyl-isoxazole-4-carboxylic acid has shown that this amino group can act as an imine group, and its reactivity needs to be carefully considered during chemical synthesis. nih.gov This tautomeric behavior could also play a role in its biological activity, potentially allowing for different binding modes or covalent interactions with the target.

Spatial and Stereochemical Requirements for Activity

The three-dimensional arrangement of atoms in a molecule is critical for its biological function. For this compound analogues, the spatial orientation of the phenyl ring, the methyl group, and the amino group, as well as the potential for stereoisomerism, are important determinants of activity.

While specific stereochemical studies on this compound were not found in the reviewed literature, studies on related chiral compounds highlight the importance of stereochemistry. For example, in a series of 3-phenyl-clavams, the (3R,5R)-diastereomer exhibited higher inhibitory activity against bacterial enzymes compared to other stereoisomers. nih.gov This demonstrates that a specific stereochemical configuration can be essential for optimal interaction with a chiral biological target.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling and lead optimization are essential processes in drug discovery that aim to identify the key structural features required for biological activity and to refine a lead compound into a clinical candidate.

A pharmacophore model for a series of related 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives identified two aromatic rings and a hydrogen bond acceptor as crucial features for COX-2 inhibition. nih.gov By analogy, a pharmacophore model for this compound would likely include the 3-phenyl ring as a hydrophobic or aromatic feature, the 5-amino group as a hydrogen bond donor/acceptor, and the isoxazole ring as a central scaffold.

Lead optimization strategies for isoxazole-containing compounds often involve systematic modifications of the core structure. For instance, in the development of trisubstituted isoxazoles, in silico docking studies guided the exploration of substituents at the C-4 position to improve potency. dundee.ac.uk

In the hit-to-lead optimization of other phenyl-heterocycle scaffolds, such as phenyl imidazole (B134444) carboxamides and 5-phenylpyrazolopyrimidinones, key strategies have included:

Systematic SAR exploration: Synthesizing a diverse set of analogues to probe the effects of various substituents. nih.govuantwerpen.be

Improving metabolic stability: Modifying the structure to block sites of metabolism and enhance in vivo efficacy. uantwerpen.be

Enhancing physicochemical properties: Optimizing properties such as solubility and membrane permeability to improve oral bioavailability. uantwerpen.be

These strategies are directly applicable to the lead optimization of this compound analogues to develop potent and selective therapeutic agents.

Computational and Chemoinformatic Investigations

Molecular Docking and Scoring Methodologies

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mechanism and can be a powerful tool in drug discovery for hit identification and lead optimization.

Prediction of Ligand-Target Binding Modes

The initial step in investigating the therapeutic potential of 4-Methyl-3-phenyl-5-isoxazolamine involves identifying a relevant biological target. Once a target is selected, molecular docking simulations are performed to predict how the compound might bind within the active site. The process involves preparing the 3D structures of both the ligand (this compound) and the receptor protein. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB).

Docking algorithms then explore a multitude of possible binding poses of the ligand within the protein's binding pocket. These algorithms utilize scoring functions to estimate the binding affinity for each pose. For instance, in studies of isoxazole-containing compounds targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) kinase, docking has been used to identify key interactions with amino acid residues. acu.edu.in A hypothetical docking of this compound into a kinase active site, for example, would aim to identify hydrogen bonds between the isoxazole (B147169) amine group and backbone atoms of the protein, as well as hydrophobic interactions involving the phenyl and methyl groups.

Analysis of Ligand Poses and Conformational Selection

Following the generation of multiple binding poses, a detailed analysis is crucial to select the most plausible ones. This involves examining the interactions formed between the ligand and the protein for each pose. Key interactions that are often analyzed include:

Hydrogen Bonds: The amine and isoxazole nitrogen atoms of this compound are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The phenyl ring and the methyl group can engage in favorable hydrophobic contacts with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The phenyl ring can participate in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

The selection of the most likely binding pose is guided by the scoring function values, clustering of similar poses, and visual inspection of the interactions. In studies of 3,5-dimethylisoxazole (B1293586) derivatives as bromodomain ligands, X-ray crystallography confirmed that the isoxazole moiety orients into the acetyl-lysine binding pocket, a prediction that can be initially explored through docking studies. ajchem-a.com

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the complex's behavior over time.

Exploration of Ligand-Protein Complex Dynamics

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their movements over a specific period. For the this compound-protein complex, an MD simulation would be initiated from a selected docked pose. The simulation would be run for a duration sufficient to observe the stability of the binding and any conformational changes in the ligand or the protein.

Analysis of the MD trajectory can reveal the stability of key interactions identified in docking. For example, the persistence of hydrogen bonds and the fluctuation of the ligand's position within the binding site (measured by Root Mean Square Deviation, RMSD) are common metrics. Studies on other kinase inhibitors have utilized MD simulations to confirm the stability of the ligand-receptor complex and to understand the dynamic nature of the interactions.

Free Energy Calculations of Binding

A critical aspect of drug design is the accurate prediction of binding affinity. Free energy calculations are computationally intensive methods that aim to provide a quantitative measure of the binding free energy (ΔG_bind) between a ligand and a protein. A more negative ΔG_bind indicates a stronger and more favorable interaction.

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to estimate the binding free energy from MD simulation trajectories. sigmaaldrich.com More rigorous, albeit computationally expensive, methods include alchemical free energy calculations, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI). A notable study on a diverse set of inhibitors for bromodomain-containing protein 4 (BRD4) demonstrated that absolute free energy calculations could achieve a mean absolute error of 0.6 kcal/mol, showcasing the predictive power of these methods. nih.gov For this compound, such calculations would be invaluable in comparing its binding affinity to that of known inhibitors of a target protein.

A hypothetical table of results from a binding free energy calculation for this compound and a reference inhibitor against a target protein might look like this:

| Compound | Method | Calculated ΔG_bind (kcal/mol) | Experimental ΔG_bind (kcal/mol) |

| This compound | MM/GBSA | -9.5 ± 0.8 | (Not Available) |

| Reference Inhibitor | MM/GBSA | -11.2 ± 0.6 | -10.9 |

This table is for illustrative purposes only, as specific experimental data for this compound is not available.

Advanced Sampling Techniques (e.g., Hamiltonian Replica Exchange)

One of the challenges in MD simulations is adequately sampling the vast conformational space of a biomolecular system. Advanced sampling techniques are employed to overcome this limitation and enhance the exploration of different energy states.

Hamiltonian Replica Exchange Molecular Dynamics (H-REMD) is one such technique. In H-REMD, multiple parallel simulations (replicas) of the system are run with different potential energy functions (Hamiltonians). By allowing exchanges between these replicas, the simulation can more easily overcome energy barriers and explore a wider range of conformations. This would be particularly useful for studying potential large-scale conformational changes in the target protein upon binding of this compound or for exploring multiple binding modes of the ligand.

The application of these advanced computational methods provides a powerful, multi-faceted approach to understanding the molecular behavior of this compound and its potential as a modulator of protein function.

Quantum Chemical Studies

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. These studies provide insights into orbital energies, charge distributions, and molecular electrostatic potentials, which are fundamental to understanding a compound's chemical behavior.

The electronic character of this compound is largely defined by the interplay between the electron-rich phenyl and amino groups and the electron-withdrawing nature of the isoxazole ring. The nitrogen and oxygen heteroatoms in the isoxazole ring create a unique electronic environment.

Analysis of related isoxazole structures, such as (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, using DFT calculations at the B3LYP/6-311G(d,p) level of theory has been performed to understand their molecular properties. researchgate.net For instance, the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial. In many isoxazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl ring, while the LUMO is typically centered on the isoxazole ring or electron-withdrawing substituents. researchgate.net

The molecular electrostatic potential (MEP) is another key descriptor. For a similar compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, the MEP shows negative potential (red regions) around the oxygen and nitrogen atoms of the isoxazole ring, indicating their role as hydrogen bond acceptors. mdpi.com Conversely, positive potential (blue regions) is often found around the amino group's hydrogen atoms, suggesting their capacity as hydrogen bond donors. mdpi.com

Table 1: Calculated Quantum Chemical Properties for a Related Isoxazole Derivative

| Property | Value | Method | Reference |

| HOMO Energy | - | DFT/B3LYP/6-311G(d,p) | researchgate.net |

| LUMO Energy | - | DFT/B3LYP/6-311G(d,p) | researchgate.net |

| Molecular Electrostatic Potential | Negative potential around N and O atoms | Hartree-Fock/STO-3G | mdpi.com |

Note: Data for a structurally related compound is provided for illustrative purposes due to the absence of specific data for this compound.

Studies on related compounds, such as 5-Methyl-3-phenylisoxazole-4-carboxylic acid, have shown that the phenyl and isoxazole rings are not coplanar. nih.gov In this specific crystal structure, the dihedral angle was found to be 56.64°. nih.gov For methyl 3-phenylisoxazole-5-carboxylate, a dihedral angle of 19.79° was observed. nih.gov These findings suggest that the rotational barrier is relatively low, and the molecule can likely adopt a range of conformations. The presence of the methyl group at the 4-position in this compound would likely introduce some steric hindrance, potentially influencing the preferred rotational angle of the phenyl group.

Computational studies on similar molecules have identified multiple low-energy conformers, indicating a complex conformational landscape. researchgate.net The specific conformation adopted in a biological context will depend on the energetic favorability of the conformer and the nature of its interactions with a binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

While no specific QSAR models for this compound have been reported, numerous studies have successfully developed predictive QSAR models for various biological activities of isoxazole derivatives, including anti-inflammatory, anticancer, and antiviral effects. nih.govnih.govnih.gov

For example, a QSAR study on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles with anti-inflammatory activity resulted in a statistically significant model. nih.gov These models are typically built using techniques like multiple linear regression (MLR) or more advanced machine learning algorithms such as Random Forest. uoa.gr A 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists also yielded models with strong predictive ability. mdpi.com The development of such models involves calculating a wide range of molecular descriptors and selecting those that correlate best with the observed biological activity.

The success of a QSAR model relies on the identification of molecular descriptors that are critical for the biological activity of interest. For isoxazole derivatives, several classes of descriptors have been shown to be important.